molecular formula C11H11NO2 B184159 4-(Ethylamino)chromen-2-one CAS No. 132815-41-9

4-(Ethylamino)chromen-2-one

Cat. No. B184159
CAS RN: 132815-41-9
M. Wt: 189.21 g/mol
InChI Key: XIQPSFFLLAUPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylamino)chromen-2-one, commonly known as coumarin, is a natural compound found in several plants, including cinnamon, sweet clover, and tonka beans. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.

Mechanism of Action

The mechanism of action of coumarin is not fully understood, but several studies have suggested that it works by inhibiting enzymes, such as tyrosinase and acetylcholinesterase, and modulating signaling pathways, such as the PI3K/Akt and NF-κB pathways. Coumarin has also been shown to interact with several receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
Coumarin has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticoagulant activities. Coumarin has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Coumarin has been reported to lower blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages for lab experiments, including its low cost, easy availability, and ease of synthesis. Coumarin is also relatively stable and can be stored for long periods without degradation. However, coumarin has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin can also exhibit toxicity at high doses, which can limit its use in vivo.

Future Directions

There are several future directions for the research on coumarin. One potential direction is the development of coumarin-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of coumarin-based antibiotics for the treatment of bacterial infections. Coumarin-based compounds also have potential applications in the food industry as natural preservatives and flavor enhancers. Further research is needed to fully understand the mechanism of action of coumarin and its potential applications in various fields.

Synthesis Methods

Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a Lewis acid catalyst. The reaction yields 4-hydroxycoumarin, which can be further converted to coumarin through several steps, including esterification and dehydration.

Scientific Research Applications

Coumarin has been extensively studied for its potential applications in drug discovery. Several studies have reported the anticancer, antiviral, and antidiabetic activities of coumarin and its derivatives. Coumarin has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

CAS RN

132815-41-9

Product Name

4-(Ethylamino)chromen-2-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(ethylamino)chromen-2-one

InChI

InChI=1S/C11H11NO2/c1-2-12-9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3

InChI Key

XIQPSFFLLAUPQE-UHFFFAOYSA-N

SMILES

CCNC1=CC(=O)OC2=CC=CC=C21

Canonical SMILES

CCNC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

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